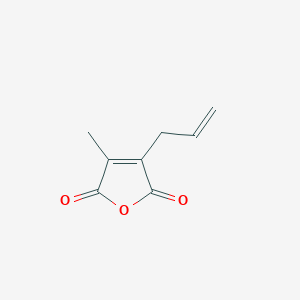

3-Methyl-4-(prop-2-enyl)-2,5-furandione

Description

Properties

Molecular Formula |

C8H8O3 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

3-methyl-4-prop-2-enylfuran-2,5-dione |

InChI |

InChI=1S/C8H8O3/c1-3-4-6-5(2)7(9)11-8(6)10/h3H,1,4H2,2H3 |

InChI Key |

LOHUCVQGPPSZGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC1=O)CC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural differences between 3-methyl-4-(prop-2-enyl)-2,5-furandione and related compounds:

Key Observations :

- Molecular Weight : Bulky substituents (e.g., indolyl groups in and ) drastically increase molecular weight, altering solubility and bioavailability.

Atmospheric and Chemical Reactivity

- Volatility : Smaller derivatives like 3-methyl-2,5-furandione (MW 112) are more volatile and detected in gas-phase atmospheric studies, while larger analogs likely partition into aerosols .

- Oxidation Pathways : Allyl substituents (propenyl) may undergo oxidation to form epoxides or carboxylic acids, whereas methyl groups resist such transformations .

Pharmaceutical Relevance

- Kinase Modulation : Indolyl-substituted furandiones (e.g., ) are used in kinase inhibitors, suggesting that the target compound’s propenyl group could be tailored for similar applications if functionalized appropriately .

- Polymer Chemistry : Polymers of 2,5-furandione with epoxides () highlight the core’s utility in creating materials with tunable thermal and mechanical properties. The propenyl group could enable crosslinking or copolymerization .

Physical-Chemical Properties

- Boiling Point : Propenyl groups (allyl) likely reduce volatility compared to methyl substituents due to increased molecular weight and polarity.

- Solubility : Polar substituents (e.g., hydroxypropyl in ) enhance water solubility, whereas alkyl/alkenyl groups (methyl, propenyl) favor organic solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.